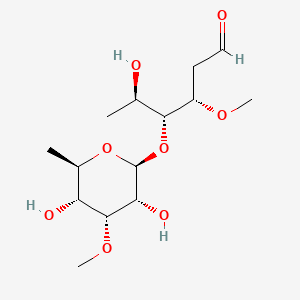

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me

Description

6-Deoxy-All3Me(β1-4)Aldehydo-Dig3Me is a structurally complex oligosaccharide derivative characterized by a 6-deoxy-allose residue with a methyl group at the 3-position (All3Me), linked via a β1-4 glycosidic bond to an aldehyde-functionalized digitoxose derivative (Dig3Me). This compound likely participates in specialized biological interactions, such as microbial adhesion or immune modulation, akin to other functionalized glycans .

Properties

CAS No. |

19131-12-5 |

|---|---|

Molecular Formula |

C14H26O8 |

Molecular Weight |

322.354 |

IUPAC Name |

(3S,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-hydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C14H26O8/c1-7(16)12(9(19-3)5-6-15)22-14-11(18)13(20-4)10(17)8(2)21-14/h6-14,16-18H,5H2,1-4H3/t7-,8-,9+,10-,11-,12-,13-,14+/m1/s1 |

InChI Key |

ZCJHHFURBPUVPW-DKGRRDFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C(C)O)C(CC=O)OC)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asclepobiose typically involves the glycosylation of appropriate sugar derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a trichloroacetimidate derivative of 6-deoxy-3-O-methyl-β-D-allopyranosyl and a glycosyl acceptor like 3-O-methyl-2,6-dideoxy-D-ribo-hexose . The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of asclepobiose may involve the extraction and purification from natural sources, such as plants belonging to the Asclepiadaceae family. The process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound . Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uronic acids.

Reduction: Reduction reactions can convert the glycosidic linkage to an alcohol group.

Substitution: Substitution reactions can modify the hydroxyl groups on the sugar moieties.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acetylation or methylation can be performed using acetic anhydride or methyl iodide in the presence of a base.

Major Products

The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted glycosides, which can be further utilized in various applications .

Scientific Research Applications

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me has several scientific research applications, including:

Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of asclepobiose involves its interaction with specific enzymes and receptors in biological systems. It can inhibit certain glycosidases, thereby affecting carbohydrate metabolism. The molecular targets include enzymes like α-glucosidase and β-galactosidase, which are involved in the breakdown of complex sugars . The pathways affected by asclepobiose include those related to glucose metabolism and energy production .

Comparison with Similar Compounds

Research Implications and Challenges

The structural novelty of 6-Deoxy-All3Me(β1-4)Aldehydo-Dig3Me presents both opportunities and challenges:

- Synthetic Applications : The aldehyde group enables site-specific bioconjugation, useful for glycan microarray fabrication or glycoengineering therapeutics .

- Biological Relevance : Its deoxy and methyl modifications may mimic pathogenic glycans, offering insights into host-pathogen interactions.

- Analytical Limitations: Current mass spectrometry workflows (e.g., DrawGlycan-SNFG annotations ) may struggle to resolve its aldehyde moiety, necessitating specialized derivatization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.